Oligomycin A, 26-hydroxy-28-oxo-

説明

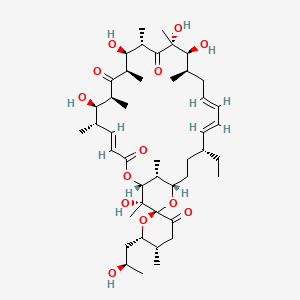

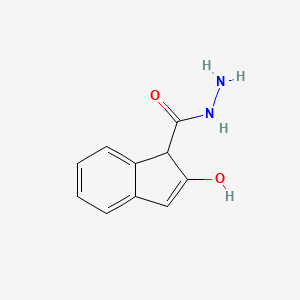

“Oligomycin A, 26-hydroxy-28-oxo-” is a variant of the macrolide antibiotic Oligomycin A . Macrolide antibiotics are a class of antibiotics that consist of a large macrocyclic lactone ring to which one or more deoxy sugars, usually cladinose and desosamine, may be attached .

Molecular Structure Analysis

The molecular structure of “Oligomycin A, 26-hydroxy-28-oxo-” is complex, with a molecular formula of C45H72O13 . It is a macrolide, which means it contains a large macrocyclic lactone ring .

科学的研究の応用

1. Structural Analysis and Biochemical Applications

- Three-dimensional Structure Analysis : Oligomycin B, a variant similar to Oligomycin A, has been structurally analyzed, revealing its complex molecular structure. This knowledge is crucial for understanding its biochemical action, particularly its role as an inhibitor of oxidative phosphorylation (von Glehn, Norrestam, Kierkegaard, & Maron, 1972).

2. Antitumor and Antimicrobial Properties

- Antitumor Antibiotics : Oligomycin antibiotics, including variants such as 44-homooligomycin A and B, have demonstrated potent antitumor activities against various tumor cells in vitro and in vivo, highlighting their potential as therapeutic agents (Yamazaki et al., 1992).

- Antifungal Activity : New macrolides of the oligomycin subfamily, like neomaclafungins, exhibit significant antifungal activity, indicating their potential use in treating fungal infections (Sato, Iwata, Yamada, & Katayama, 2012).

3. Agricultural Applications

- Inhibition of Plant Pathogens : Oligomycins, such as oligomycin B and F, have shown effectiveness in suppressing the growth of wheat blast fungus, Magnaporthe oryzae Triticum, indicating their potential as biopesticides (Chakraborty et al., 2020).

4. Cellular and Molecular Mechanisms

- Mitochondrial Function : The effect of oligomycin on mitochondrial ATP synthase has been extensively studied, providing insights into its mechanism of action and potential therapeutic applications (Nesci, Ventrella, Trombetti, Pirini, & Pagliarani, 2014).

5. Drug Development and Modification

- Chemical Modification for Enhanced Properties : Studies on the chemical modification of Oligomycin A, such as creating Diels-Alder adducts, have been conducted to explore its potential in developing new antitumor agents (Omelchuk et al., 2021).

作用機序

Target of Action

The primary target of Oligomycin E is the ATP synthase , specifically the F0 subunit . ATP synthase is an enzyme that plays a crucial role in energy production within cells, facilitating the synthesis of ATP (adenosine triphosphate) from ADP (adenosine diphosphate) and inorganic phosphate .

Mode of Action

Oligomycin E inhibits ATP synthase by blocking its proton channel (F0 subunit) . This action prevents the oxidative phosphorylation of ADP to ATP, which is necessary for energy production within cells . The inhibition of ATP synthesis by Oligomycin E significantly reduces electron flow through the electron transport chain .

Biochemical Pathways

The inhibition of ATP synthase by Oligomycin E impacts the oxidative phosphorylation pathway . This pathway is responsible for the majority of ATP production within cells. By blocking ATP synthase, Oligomycin E disrupts this pathway, leading to a decrease in ATP production .

Pharmacokinetics

It’s known that the compound exhibitstoxic effects on mitochondria and ATP synthase , limiting its clinical use . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oligomycin E and their impact on its bioavailability.

Result of Action

The inhibition of ATP synthesis by Oligomycin E leads to a significant reduction in energy production within cells . This can have various effects, including inducing apoptosis in a variety of cell types . It’s also been found to exhibit strong antitumor activity against HeLa cells .

Action Environment

The action of Oligomycin E can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other compounds that affect the same or related pathways . Additionally, the compound’s stability may be influenced by factors such as pH and temperature. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Oligomycin E.

生化学分析

Biochemical Properties

Oligomycin E plays a significant role in biochemical reactions by inhibiting ATP synthase, specifically the F_O subunit of the enzyme. This inhibition prevents the synthesis of ATP, the primary energy currency of the cell, by blocking the proton channel necessary for oxidative phosphorylation. The interaction between Oligomycin E and ATP synthase involves binding to the subunit c10 ring of the enzyme, making contact with neighboring molecules and forming hydrogen bonds with essential residues . This interaction is primarily hydrophobic, contributing to the compound’s inhibitory effect on ATP synthesis.

Cellular Effects

Oligomycin E has profound effects on various types of cells and cellular processes. By inhibiting ATP synthase, it disrupts the production of ATP, leading to a decrease in cellular energy levels. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This shift is accompanied by changes in the expression of genes involved in metabolic pathways and an increase in glycolytic activity to compensate for the loss of ATP production through oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of Oligomycin E involves its binding to the ATP synthase enzyme, specifically the F_O subunit. This binding blocks the proton channel, preventing the flow of protons necessary for the synthesis of ATP from ADP and inorganic phosphate . The high-resolution crystal structure of Oligomycin E bound to the subunit c10 ring of ATP synthase reveals that the compound makes contact with two neighboring molecules at a position that explains its inhibitory effect on ATP synthesis . The carboxyl side chain of Glu59, essential for proton translocation, forms a hydrogen bond with Oligomycin E via a bridging water molecule, further stabilizing the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oligomycin E can change over time. Studies have shown that the compound can induce a transient activation of AMP-activated protein kinase (AMPK) in response to the inhibition of oxidative phosphorylation . This activation is typically short-lived, with cells adapting to the inhibition by increasing glycolytic activity to maintain ATP levels. Over longer periods, Oligomycin E can lead to sustained changes in cellular metabolism, including increased glycolysis and alterations in mitochondrial function . The stability and degradation of Oligomycin E in laboratory settings are also important factors to consider, as they can influence the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Oligomycin E vary with different dosages in animal models. At low doses, the compound can inhibit ATP synthase without causing significant toxicity. At higher doses, Oligomycin E can induce oxidative stress and inflammation, particularly in tissues with high metabolic activity, such as the liver and muscles . In rat models, intra-articular administration of Oligomycin E has been shown to induce an inflammatory response in the knee joint, characterized by increased production of reactive oxygen species (ROS) and upregulation of inflammatory markers . These effects highlight the importance of carefully controlling the dosage of Oligomycin E in experimental settings to avoid adverse outcomes.

Metabolic Pathways

Oligomycin E is involved in several metabolic pathways, primarily through its inhibition of ATP synthase. This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in glycolytic activity . The compound also affects the balance of metabolic fluxes, with cells shifting their energy production from oxidative phosphorylation to glycolysis to compensate for the loss of ATP synthesis . Additionally, Oligomycin E can influence the levels of various metabolites, including lactate and pyruvate, as cells adapt to the inhibition of mitochondrial ATP production .

Transport and Distribution

Within cells and tissues, Oligomycin E is transported and distributed primarily through passive diffusion due to its hydrophobic nature. The compound can accumulate in the mitochondrial membrane, where it exerts its inhibitory effects on ATP synthase . The distribution of Oligomycin E within cells is influenced by its interaction with mitochondrial proteins and its ability to bind to specific sites on the ATP synthase enzyme . This localization is critical for the compound’s function, as it ensures that Oligomycin E can effectively inhibit ATP synthesis at the site of energy production.

Subcellular Localization

Oligomycin E is primarily localized in the mitochondria, where it targets the ATP synthase enzyme. The compound’s hydrophobic nature allows it to integrate into the mitochondrial membrane, where it binds to the subunit c10 ring of ATP synthase . This subcellular localization is essential for Oligomycin E’s inhibitory effects, as it ensures that the compound can directly interact with the proton channel of ATP synthase and block ATP production . The specific targeting of Oligomycin E to the mitochondria is facilitated by its chemical properties and its ability to form stable interactions with mitochondrial proteins.

特性

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15+,21-18+/t24-,25+,26-,27+,28+,29-,30-,31-,32-,33-,34-,37+,39+,40-,42+,43+,44+,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEZMQMMPORRMH-BOCHHXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)(C)O)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

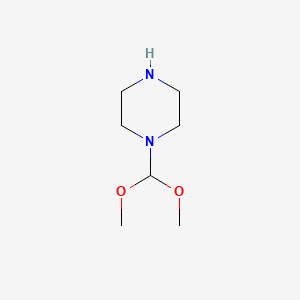

Molecular Formula |

C45H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110231-34-0 | |

| Record name | Oligomycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLIGOMYCIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP57Q9V95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Anilino-6'-[ethyl(3-methylbutyl)amino]spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B561129.png)